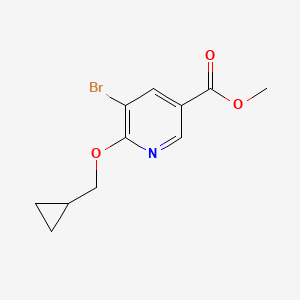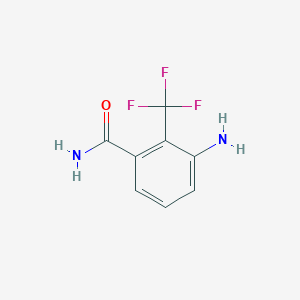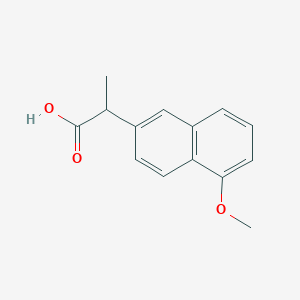
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound with significant interest in various fields of chemistry and industry. This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves multiple steps:
Bromination: The starting material, 3-(trifluoromethyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Esterification: The brominated product is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine.
Keto Formation: Finally, the ester undergoes a Claisen condensation with ethyl acetate to introduce the ketone functionality, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and high-throughput purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, depending on its application. For instance, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and binding properties.
Ethyl 3-(3-bromo-5-(methyl)phenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of trifluoromethyl, which can influence lipophilicity and metabolic stability.
Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a ketone, affecting hydrogen bonding and reactivity.
Propriétés
Formule moléculaire |
C12H10BrF3O3 |
|---|---|
Poids moléculaire |
339.10 g/mol |
Nom IUPAC |
ethyl 3-[3-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5H,2,6H2,1H3 |
Clé InChI |
GLQKKNZIVMUOFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)

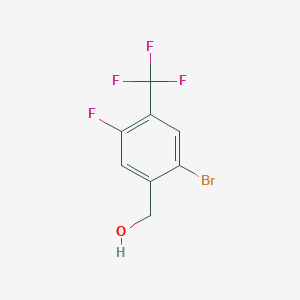
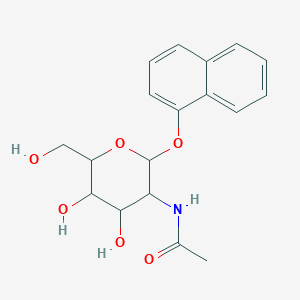
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
